REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][CH:5](OC)OC.[F:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[NH:20][NH2:21].Cl>C(O)C>[F:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[N:20]1[CH:5]=[CH:4][CH:3]=[N:21]1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
COC(CC(OC)OC)OC
|
Name
|
|
Quantity
|
9.022 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
under reflux under nitrogen for 17 hr
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture
|
Type
|
CUSTOM
|
Details
|
evaporate the ethanol in vacuo
|
Type
|
FILTRATION
|
Details
|
filter the DCM solution and pass through an SCX-2 column
|
Type
|
CUSTOM
|
Details
|
Collect the eluent
|
Type
|
CUSTOM
|
Details
|
evaporate the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)F)N1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.79 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |